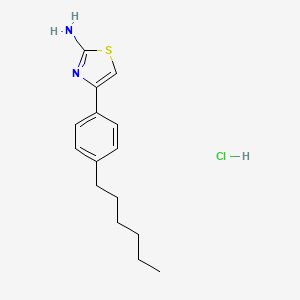

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known to have various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of thiazole derivatives often involves the reaction of specific thiourea compounds with various aldehydes or acids, leading to the formation of compounds with potential antimicrobial activities or as intermediates for further chemical transformations. For example, 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives were synthesized by refluxing thiourea with para-chloro phenacyl bromide, showcasing the typical synthetic pathway for such compounds (Kubba & Rahim, 2018).

Corrosion Inhibition

- Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition properties. For instance, the inhibition performance of certain benzothiazole derivatives on mild steel in acidic solutions was investigated, demonstrating high inhibition efficiency, which is critical for protecting industrial equipment (Salarvand et al., 2017).

Drug Delivery Systems

- The development of novel drug delivery systems using thiazole derivatives has been explored. Gold nanoparticles stabilized with β-cyclodextrin-thiazole complexes have shown potential as drug transport systems, enhancing the solubility and stability of thiazole drugs (Asela et al., 2017).

Antimicrobial Activity

- Thiazole compounds have been evaluated for their antimicrobial efficacy. For instance, a series of thiadiazolo[3,2-α]pyrimidine derivatives were synthesized and tested for their anticancer activities against several human tumor cell lines, highlighting the biological potential of thiazole derivatives (Tiwari et al., 2016).

Inhibition of Biological Pathways

- Some thiazole derivatives have been studied for their ability to inhibit specific biological pathways, such as the 5-lipoxygenase enzyme, which is involved in inflammatory processes. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown direct inhibition of this enzyme, suggesting potential for treating inflammation-related diseases (Suh et al., 2012).

Mechanism of Action

Target of Action

It is structurally similar to 4-hexylresorcinol, which is known to have antiseptic, anthelmintic, and local anesthetic properties .

Mode of Action

4-hexylresorcinol, a similar compound, is known to induce stress on the endoplasmic reticulum, leading to changes in protein folding . It also inhibits the NF-κB signal pathway and TNF-α production .

Biochemical Pathways

4-hexylresorcinol is known to increase the production of vegf, tgf-β1, and calcification-associated proteins . This suggests that the compound may influence angiogenesis and bone formation pathways.

Result of Action

4-hexylresorcinol has been shown to increase angiogenesis and bone formation in wounded areas . It also demonstrates strong anti-inflammatory reactions and capillary regeneration in a diabetic model .

properties

IUPAC Name |

4-(4-hexylphenyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2S.ClH/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-18-15(16)17-14;/h7-11H,2-6H2,1H3,(H2,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADBEPCPOQVDIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2996212.png)

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)

![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)

![Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2996229.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996231.png)

![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)

![N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2996235.png)